4-Bromo-2,2-diphenylbutyric acid

Description

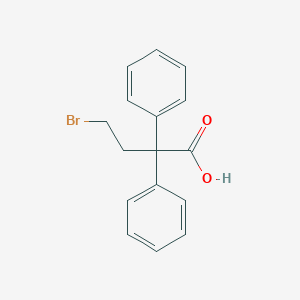

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIYIIRFIODLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191181 | |

| Record name | 4-Bromo-2,2-diphenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37742-98-6 | |

| Record name | α-(2-Bromoethyl)-α-phenylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37742-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,2-diphenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037742986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,2-diphenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,2-diphenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2,2-DIPHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA0ATV0SQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric acid: Chemical Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in pharmaceutical synthesis. The document details its structural characteristics, physicochemical parameters, and spectral properties. Furthermore, it outlines a common synthetic route and discusses its significant role as a precursor in the development of pharmacologically active molecules, including its relationship to the peripherally acting opioid, Loperamide. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a carboxylic acid derivative characterized by a diphenyl moiety at the alpha position and a bromine atom at the terminal carbon of the butyric acid chain.[1] It typically appears as a white to off-white or beige crystalline solid.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 37742-98-6 | [3] |

| Molecular Formula | C₁₆H₁₅BrO₂ | [3] |

| Molecular Weight | 319.19 g/mol | [4] |

| Appearance | White to off-white/beige crystalline powder/solid | [1][2] |

| Melting Point | 127-131 °C (decomposes) | [5][6] |

| Boiling Point (Predicted) | 365.8 ± 21.0 °C | [6] |

| pKa (Predicted) | 4.28 ± 0.10 | [6] |

| LogP | 4.10 | [3] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, Methanol. | [1][6] |

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | 4-bromo-2,2-diphenylbutanoic acid | [4] |

| SMILES | C1=CC=C(C=C1)C(CCBr)(C(=O)O)C2=CC=CC=C2 | [4] |

| InChI | InChI=1S/C16H15BrO2/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) | [4] |

| InChIKey | GFIYIIRFIODLLU-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

This compound is primarily a synthetic compound and is not found in nature.[1] Its synthesis is a multi-step process, with a common route involving the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide source.

General Synthetic Pathway

A frequently cited industrial synthesis method involves the following key transformations:

-

Formation of Diphenylacetonitrile: This is typically achieved through the condensation of an α-halobenzyl cyanide with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride.

-

Alkylation to form 2,2-diphenyl-γ-butyrolactone: Diphenylacetonitrile is reacted with ethylene oxide in the presence of a strong base such as sodium amide to yield the lactone intermediate.

-

Ring Opening to this compound: The final step involves the ring-opening of 2,2-diphenyl-γ-butyrolactone using a solution of hydrogen bromide in acetic acid at room temperature.[6]

A logical workflow for this synthesis is depicted below:

Purification

Following the synthesis, purification of the final product is typically achieved through recrystallization or column chromatography to ensure high purity.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound. The mobile phase typically consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Biological Significance and Applications

This compound serves as a crucial intermediate in the pharmaceutical industry. Its primary applications include:

-

Synthesis of GABA Analogs and Anticonvulsants: It is utilized in the development of molecules that modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is important for treating neurological disorders.[1]

-

Loperamide Synthesis: It is a known impurity (Loperamide Impurity 13) and likely a precursor in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[5]

Relationship to Loperamide and its Signaling Pathway

Given its role as a precursor and impurity of Loperamide, understanding the mechanism of action of Loperamide provides context for the biological relevance of this compound. Loperamide exerts its anti-diarrheal effects by acting as an agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine.[7][8] This interaction initiates a signaling cascade that leads to a reduction in intestinal motility.

The signaling pathway of Loperamide is as follows:

-

Receptor Binding: Loperamide binds to the μ-opioid receptor, a G-protein coupled receptor (GPCR) of the Gi/o family.[1]

-

G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[1]

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1]

-

Decreased Neurotransmitter Release: Lower cAMP levels lead to a reduction in the release of excitatory neurotransmitters, such as acetylcholine and prostaglandins, from enteric neurons.[1][9]

-

Physiological Effect: The overall effect is a decrease in the tone of the longitudinal and circular smooth muscles of the intestinal wall, which increases the transit time of material in the intestine, allowing for greater absorption of water and electrolytes.[7][8]

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its role in the synthesis of pharmaceuticals, particularly as a precursor to Loperamide and GABA analogs, underscores its importance in drug development. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory and in the advancement of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|CAS 37742-98-6 [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Loperamide - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric acid (CAS: 37742-98-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyric acid, with the CAS number 37742-98-6, is a halogenated carboxylic acid derivative. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features, including a butyric acid backbone, two phenyl groups, and a bromine atom, make it a versatile intermediate for creating more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development and analysis.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 37742-98-6 | [1] |

| Molecular Formula | C₁₆H₁₅BrO₂ | [1] |

| Molecular Weight | 319.19 g/mol | [1] |

| Melting Point | 131 °C (decomposes) | [2] |

| Boiling Point | 365.8 ± 21.0 °C (Predicted) | [2] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Practically insoluble in water; slightly soluble in common organic solvents like chloroform and methanol. | [2][3] |

| pKa | 4.28 ± 0.10 (Predicted) | [2] |

| LogP | 2.7-2.8 at 20℃ and pH 2-7 | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide acetic acid solution at room temperature.[3] An alternative method is the bromination of 2,2-diphenylbutyric acid using a brominating agent like N-bromosuccinimide (NBS) under radical conditions.[3]

Experimental Protocol: Synthesis from 2,2-diphenyl-γ-butyrolactone

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add 2,2-diphenyl-γ-butyrolactone to the flask.

-

Reaction: Slowly add a solution of hydrogen bromide in acetic acid to the flask while stirring.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into ice-water.

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[3]

Applications in Drug Development and Research

The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate in Loperamide Synthesis

This compound is a known impurity and a starting material in the synthesis of Loperamide, an anti-diarrheal agent.[1][4] It is referred to as "Loperamide Impurity 12".[1] Its presence in the final drug product is a critical quality attribute that needs to be monitored.

Precursor to GABA Analogs and Anticonvulsants

This compound has been utilized in the development of Gamma-Aminobutyric Acid (GABA) analogs and potential anticonvulsant drugs.[3] The butyric acid scaffold and the bromine atom allow for chemical modifications to generate molecules that can interact with GABA receptors or related targets in the central nervous system. However, specific biological activity data for this compound itself is not extensively documented in publicly available literature.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies detailing the biological activities and mechanism of action of this compound. Its utility is primarily defined by its role as a synthetic intermediate. Derivatives of this compound have been explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, where the bromine substitution plays a key role.[1] The diphenyl moiety contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes.[1]

Experimental Protocols: Analytical Methods

As a known impurity of Loperamide, the accurate and precise quantification of this compound is crucial for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

HPLC Method for Impurity Profiling of Loperamide

The following is a general protocol for the analysis of Loperamide and its impurities, which can be adapted for the specific quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and pH should be optimized for the best separation.[3]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of the analytes.

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Solution: Dissolve the Loperamide drug substance or product in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of this compound in the sample is determined by comparing its peak area with that of the standard.

Safety and Handling

This compound should be handled with care in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor and impurity in the synthesis of Loperamide. While its direct biological activities are not well-characterized, its chemical properties make it a versatile tool for organic synthesis. The analytical methods for its detection and quantification are essential for ensuring the quality and safety of pharmaceutical products. Further research into the biological effects of this compound and its derivatives could potentially unveil new therapeutic applications.

References

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric Acid

This technical guide provides a comprehensive overview of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in organic synthesis, particularly for pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is an organohalogen and a carboxylic acid derivative.[1] At room temperature, it typically appears as a white to off-white or beige crystalline solid.[1][2][3] It is sparingly soluble in water but shows solubility in organic solvents like chloroform and methanol.[1][4]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅BrO₂ | [1][2][5][6][7][8] |

| Molecular Weight | 319.19 g/mol | [1][3][5][8] |

| CAS Number | 37742-98-6 | [1][2][5] |

| Melting Point | 127-131 °C (decomposes) | [3][4] |

| Boiling Point (Predicted) | 365.8 ± 21.0 °C | [4] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.28 ± 0.10 | [1][4] |

| LogP | 2.7 - 4.1 | [4][7] |

| Appearance | Beige to white crystalline powder | [1][2][3] |

| Solubility | Slightly soluble in common organic solvents, practically insoluble in water. Soluble in Chloroform and Methanol. | [1][4] |

| Storage Conditions | Refrigerator (2-8°C), cool and dry place. | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

One common laboratory-scale synthesis involves the radical bromination of 2,2-diphenylbutyric acid.[1]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylbutyric acid in a suitable inert solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

An established method for the analysis of this compound utilizes reverse-phase HPLC.[7]

Protocol:

-

Column: Newcrom R1 reverse-phase column.[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]

-

Detection: UV detection at a suitable wavelength.

-

Application: This method is scalable and can be used for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[7]

Role in Pharmaceutical Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

It is a known intermediate in the development of GABA (gamma-aminobutyric acid) analogs and anticonvulsant drugs.[1] Furthermore, it is identified as "Loperamide Impurity 12," making it an essential reference standard for the quality control of this pharmaceutical ingredient.[3] Research has also explored derivatives of this compound for their potential anti-inflammatory, antimicrobial, and anticancer activities.[3]

Visualizing Synthesis and Application

The following diagrams illustrate the synthesis workflow and the role of this compound in the drug discovery process.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound in drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound|CAS 37742-98-6 [benchchem.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. scbt.com [scbt.com]

Elucidating the Structure of 4-Bromo-2,2-diphenylbutyric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in pharmaceutical synthesis. This document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting quantitative data in accessible formats and visualizing key workflows.

Chemical Identity and Properties

This compound is a halogenated carboxylic acid with the following key identifiers and physicochemical properties.

| Property | Value |

| IUPAC Name | 4-bromo-2,2-diphenylbutanoic acid |

| CAS Number | 37742-98-6 |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 131 °C (decomposes)[1] |

| Solubility | Sparingly soluble in water |

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 2,2-diphenylbutyric acid. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

2,2-diphenylbutyric acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or other radical initiator)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylbutyric acid in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound.

Synthesis Workflow:

Caption: Synthesis of this compound.

Spectroscopic Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic chain protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| 7.20 - 7.40 | Multiplet | 10H | Aromatic protons |

| 3.40 - 3.60 | Triplet | 2H | -CH₂-Br |

| 2.80 - 3.00 | Triplet | 2H | -C(Ph)₂-CH₂- |

The carbon NMR spectrum will confirm the number of unique carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 178 - 182 | -COOH |

| 140 - 142 | Quaternary Ar-C |

| 128 - 130 | Ar-CH |

| 126 - 128 | Ar-CH |

| 55 - 60 | -C(Ph)₂- |

| 38 - 42 | -C(Ph)₂-CH₂- |

| 30 - 34 | -CH₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: KBr pellet or as a thin film from a solution.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1400-1600 | Medium | C=C stretch (Aromatic ring) |

| 600-800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

Expected Mass Spectrum Data (EI):

| m/z | Relative Intensity (%) | Assignment |

| 318/320 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 239 | High | [M - Br]⁺ |

| 165 | High | [Ph₂CH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Structure Elucidation Workflow:

Caption: Workflow for the structure elucidation of the compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method is typically employed for the analysis of this compound.[2][3]

-

Column: C18 reverse-phase column (e.g., Newcrom R1), 5 µm particle size, 4.6 x 150 mm.[2]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[2][3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Logical Relationship for Method Development:

Caption: Logical steps in HPLC method development.

This guide provides a foundational understanding of the synthesis and comprehensive structural analysis of this compound, offering valuable protocols and data for researchers in the field.

References

Solubility Profile of 4-Bromo-2,2-diphenylbutyric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a standardized experimental protocol for researchers to determine precise solubility values in their laboratories.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and reaction kinetics. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, its large non-polar diphenyl group and the polar carboxylic acid and bromo functionalities result in a nuanced solubility profile.

Qualitative Solubility Data

Available data indicates that this compound is generally characterized by low solubility in aqueous solutions and slight to moderate solubility in common organic solvents. The following table summarizes the qualitative solubility information gathered from various chemical suppliers and databases.

| Solvent | IUPAC Name | Solubility Description | Citation |

| Water | Water | Practically Insoluble | [1] |

| Chloroform | Trichloromethane | Soluble | [2][3] |

| Methanol | Methanol | Soluble | [2][3] |

| General Organic Solvents | - | Slightly Soluble | [1] |

Note: The term "soluble" in this context is based on information from chemical suppliers and lacks specific quantitative values. Researchers should determine the quantitative solubility for their specific applications and conditions.

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is reliable and can be readily implemented in a standard laboratory setting.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on a calibrated analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the following formulas:

-

Solubility (g/L) = Mass of solute (g) / Volume of solvent (L)

-

Solubility (mol/L) = (Mass of solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

Unveiling the Therapeutic Potential of 4-Bromo-2,2-diphenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2,2-diphenylbutyric acid is a synthetic organobromine compound with a core structure featuring a diphenyl moiety attached to a butyric acid backbone. While primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents and as a known impurity of the anti-diarrheal drug Loperamide (Loperamide Impurity 12), the inherent biological activities of this molecule and its derivatives are of growing interest to the scientific community.[1] This technical guide provides an in-depth exploration of the potential biological activities of this compound, drawing upon data from structurally related compounds to infer its pharmacological profile. The guide encompasses quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

| CAS Number | 37742-98-6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents like chloroform and methanol. |

| Melting Point | Approximately 127-131 °C |

Potential Biological Activities and Mechanisms of Action

Direct biological activity data for this compound is not extensively documented in publicly available literature. However, by examining its structural relationship to Loperamide and other diphenylbutylamine derivatives, we can infer its potential to interact with several key biological targets. The diphenyl moiety is a significant feature that contributes to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets.[1]

Opioid Receptor Modulation

Structural Analogy to Loperamide: this compound shares the diphenylbutyric acid scaffold with Loperamide, a potent peripherally acting μ-opioid receptor agonist. This structural similarity suggests that this compound could exhibit affinity for opioid receptors.

Quantitative Data for Loperamide:

| Ligand | Receptor Subtype | Binding Affinity (Ki) |

| Loperamide | μ-opioid | 3 nM |

| Loperamide | δ-opioid | 48 nM |

| Loperamide | κ-opioid | 1156 nM |

Data from studies on cloned human opioid receptors.

This high affinity and selectivity for the μ-opioid receptor is central to Loperamide's anti-diarrheal effects. It is plausible that this compound may act as a modulator of opioid receptors, although its specific agonist or antagonist activity and its affinity profile would require experimental validation.

Signaling Pathway:

Caption: Loperamide's mechanism of action via the μ-opioid receptor.

Central Nervous System (CNS) Activity

The diphenylbutyl moiety is also a common feature in a class of antipsychotic drugs known as diphenylbutylpiperidines, which are potent antagonists of the dopamine D2 receptor. This suggests a potential for this compound or its derivatives to exhibit CNS activity.

Quantitative Data for Diphenylbutylpiperidine Antipsychotics:

| Compound | Receptor | Binding Affinity (Ki) |

| Haloperidol | Dopamine D2 | 0.5 - 2.5 nM |

| Pimozide | Dopamine D2 | 0.3 - 1.5 nM |

| Fluspirilene | Dopamine D2 | 0.1 - 0.5 nM |

Note: These are representative values and can vary based on experimental conditions.

The affinity of these compounds for the D2 receptor is a key determinant of their antipsychotic efficacy. The lipophilic nature of the diphenyl groups facilitates crossing the blood-brain barrier.

Signaling Pathway:

Caption: Antagonism of the dopamine D2 receptor by diphenylbutylpiperidines.

Potential Anti-inflammatory, Antimicrobial, and Anticancer Activities

While specific data for this compound is lacking, research on its derivatives suggests potential in these therapeutic areas. The presence of the bromine atom and the diphenyl groups can contribute to these activities through various mechanisms.

Experimental Protocols

To facilitate the investigation of the potential biological activities of this compound, this section provides detailed methodologies for key experiments.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.

Methodology: Competitive Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the human μ, δ, or κ opioid receptor.

-

Radioligand: [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), or [³H]-U69,593 (for κ).

-

Test Compound: this compound.

-

Non-specific binding control: Naloxone (10 μM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or naloxone.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

-

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxic effects of this compound on various cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549).

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

In Vivo Anti-inflammatory Assay

Objective: To evaluate the potential anti-inflammatory activity of this compound.

Methodology: Carrageenan-Induced Paw Edema in Rodents

-

Animals: Wistar rats or Swiss albino mice.

-

Materials:

-

Carrageenan solution (1% in saline).

-

Test Compound: this compound.

-

Positive control: Indomethacin or Diclofenac.

-

Plethysmometer or calipers.

-

-

Procedure:

-

Administer this compound or the control drug to the animals (e.g., orally or intraperitoneally).

-

After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery. Based on the analysis of structurally related compounds, it holds potential for modulation of opioid and dopamine receptors, and may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological activities. Future research should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships, comprehensive in vitro and in vivo pharmacological profiling, and elucidation of the precise molecular mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and related chemical entities.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,2-diphenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and analytical methodologies for 4-Bromo-2,2-diphenylbutyric acid. This compound is a valuable intermediate in organic synthesis, particularly within pharmaceutical development, where it serves as a key building block and an important reference standard.[1][2]

Core Physicochemical Data

This compound is an organohalogen compound characterized by a butyric acid backbone with two phenyl substituents on the alpha carbon and a bromine atom on the terminal carbon.[3] At room temperature, it exists as a beige to white crystalline powder.[1][2][3]

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,2-diphenylbutanoic acid | [2][4][5] |

| CAS Number | 37742-98-6 | [1][3][4][6][7] |

| Molecular Formula | C₁₆H₁₅BrO₂ | [3][4][5][6][8] |

| Molecular Weight | 319.19 g/mol | [3][4][6][8] |

| Appearance | Beige to white crystalline powder/solid | [1][3] |

| Melting Point | 127 °C - 131 °C (decomposes) | [2][5][7][9] |

| Boiling Point | 365.8 ± 21.0 °C (Predicted) | [7] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.28 ± 0.10 (Predicted) | [3][10] |

| LogP | 4.10 | [6] |

| Solubility | Practically insoluble in water; Soluble in Chloroform and Methanol.[3][7][10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common method for preparing this compound is through the radical bromination of its precursor, 2,2-diphenylbutyric acid.[3]

-

Materials:

-

2,2-diphenylbutyric acid

-

N-bromosuccinimide (NBS)

-

Radical initiator (e.g., benzoyl peroxide)

-

Inert solvent (e.g., carbon tetrachloride)

-

-

Procedure:

-

Dissolve 2,2-diphenylbutyric acid in an inert solvent within a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (nitrogen).

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide byproduct.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.[3]

-

An alternative industrial preparation involves a multi-step synthesis starting from benzyl derivatives.[3]

-

Materials:

-

Benzylacetonitrile

-

Bromine

-

Benzene

-

Anhydrous aluminum trichloride

-

Sodium amide

-

Ethylene oxide

-

Hydrogen bromide in acetic acid solution

-

-

Procedure:

-

Step 1: Brominate benzylacetonitrile with bromine to produce α-bromobenzeneacetonitrile.

-

Step 2: Condense the resulting α-bromobenzeneacetonitrile with benzene in the presence of anhydrous aluminum trichloride (Friedel-Crafts alkylation) to obtain diphenylacetonitrile.

-

Step 3: React diphenylacetonitrile with ethylene oxide under the action of sodium amide to produce 2,2-diphenyl-γ-butyrolactone.

-

Step 4: Treat the lactone with a hydrogen bromide acetic acid solution at room temperature to open the ring and form the final product, this compound.[3]

-

The purity and concentration of this compound can be determined using reverse-phase HPLC.[6]

-

Column: Newcrom R1 reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detection at an appropriate wavelength.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Set the HPLC system with the specified column and mobile phase conditions.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area, thereby assessing the purity or concentration of the analyte. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[6]

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis protocol for this compound.

Caption: Multi-step synthesis workflow for this compound.

Applications and Safety

-

Applications: this compound is primarily used as an intermediate in organic synthesis for the preparation of more complex, biologically active molecules.[1][3] It has been utilized in the development of GABA analogs and anticonvulsant drugs.[3] Furthermore, it is recognized as "Loperamide Impurity 12," making it an essential reference standard for quality control in the pharmaceutical industry.[2]

-

Safety and Handling: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, and well-ventilated area, preferably in a refrigerator, sealed from moisture.[3][7][10]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound|CAS 37742-98-6 [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | 37742-98-6 [chemicalbook.com]

- 10. This compound CAS#: 37742-98-6 [m.chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric Acid Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyric acid and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The structural motif, featuring a diphenyl group on the α-carbon and a reactive bromine at the γ-position, offers a versatile platform for chemical modification to explore structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and investigational pathways for derivatives of this compound, with a focus on their potential as anticonvulsant agents through the modulation of GABAergic pathways.

Core Compound: this compound

This compound is a crystalline solid that serves as a key starting material for the synthesis of a variety of derivatives. Its diphenyl moiety contributes to lipophilicity, which can be crucial for blood-brain barrier penetration, a critical aspect for CNS-acting drugs. The bromo-alkyl chain provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups at the 4-position.

Synthetic Pathways and Key Derivatives

The synthesis of this compound derivatives typically begins with the parent compound. The bromine atom can be displaced by various nucleophiles to introduce functionalities such as amino, azido, hydroxyl, and cyano groups. These modifications can significantly alter the pharmacological properties of the resulting molecules.

A primary area of interest is the development of GABA analogs. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are established treatments for epilepsy and other neurological conditions.

Synthesis of 4-Amino-2,2-diphenylbutyric Acid (a GABA Analog)

A key derivative is 4-amino-2,2-diphenylbutyric acid, a direct analog of GABA. Its synthesis can be conceptualized through a two-step process starting from this compound.

Pharmacological Evaluation: Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives can be assessed using a battery of well-established preclinical models. The primary screening models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are indicative of activity against generalized tonic-clonic seizures and absence seizures, respectively. Neurotoxicity is typically evaluated using the rotarod test.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical quantitative data for a series of 4-substituted-2,2-diphenylbutyric acid derivatives. This illustrates how modifications at the 4-position can influence anticonvulsant activity and neurotoxicity.

| Compound ID | R-Group | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 1 | -Br | > 300 | > 300 | > 500 | - |

| 2 | -N₃ | 150 | 250 | > 500 | > 3.3 |

| 3 | -NH₂ | 85 | 120 | 450 | 5.3 |

| 4 | -OH | 200 | > 300 | > 500 | > 2.5 |

| 5 | -CN | 180 | 280 | > 500 | > 2.8 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of a key intermediate and for the in vivo evaluation of anticonvulsant activity.

Synthesis of 4-Azido-2,2-diphenylbutyric Acid (Compound 2)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 70°C and stir for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-azido-2,2-diphenylbutyric acid.

In Vivo Anticonvulsant Screening

Animals:

-

Male Swiss mice (20-25 g)

-

Animals are housed with a 12-h light/dark cycle and have free access to food and water.

Maximal Electroshock (MES) Test:

-

Administer the test compound intraperitoneally (i.p.) at various doses.

-

After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

-

Calculate the median effective dose (ED₅₀) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound i.p. at various doses.

-

After a predetermined time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Calculate the ED₅₀ required to protect 50% of the animals from seizures.

Rotarod Neurotoxicity Test:

-

Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.

-

Administer the test compound i.p. at various doses.

-

At predetermined time intervals, place the mice on the rotating rod and record their ability to remain on the rod for 1 minute.

-

The median toxic dose (TD₅₀) is the dose at which 50% of the animals fail the test.

Potential Mechanism of Action: Modulation of GABAergic Signaling

The structural similarity of 4-amino-2,2-diphenylbutyric acid to GABA suggests that these compounds may exert their anticonvulsant effects by modulating the GABAergic system. Potential mechanisms include direct agonism at GABA receptors (GABA-A and GABA-B), inhibition of GABA reuptake, or inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.

Conclusion and Future Directions

This compound provides a versatile starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of epilepsy and other CNS disorders. The systematic modification of the 4-position allows for a thorough exploration of the structure-activity landscape. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including those with varied steric and electronic properties at the 4-position. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Further preclinical development, including pharmacokinetic and toxicology studies, will be necessary to translate these promising findings into clinical applications.

Theoretical Insights into 4-Bromo-2,2-diphenylbutyric Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,2-diphenylbutyric acid is a halogenated carboxylic acid derivative with a unique structural scaffold that has garnered interest in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, consolidating available data on its physicochemical properties, synthesis, and potential biological relevance. While direct theoretical studies on this molecule are limited, its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly as a precursor to γ-aminobutyric acid (GABA) analogs, offers a strong basis for its scientific exploration. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its characteristics and potential applications.

Physicochemical Properties

This compound (C₁₆H₁₅BrO₂) is a white to off-white crystalline solid at room temperature.[1] Its structure features a butyric acid backbone with a bromine atom at the 4-position and two phenyl groups at the 2-position. This diphenyl moiety contributes to the molecule's lipophilicity, which can be a critical factor in its ability to cross cellular membranes.[1] The compound is sparingly soluble in water but shows solubility in organic solvents like chloroform and methanol.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅BrO₂ | PubChem[2] |

| Molecular Weight | 319.19 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder | Guidechem[3] |

| Melting Point | 127-131 °C (decomposes) | TCI America, various suppliers |

| Boiling Point (Predicted) | 365.8 ± 21.0 °C | Various suppliers |

| pKa (Predicted) | 4.28 ± 0.10 | Guidechem[1] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol | Guidechem[1] |

| CAS Number | 37742-98-6 | PubChem[2] |

| InChIKey | GFIYIIRFIODLLU-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that has been documented in the chemical literature. One common route involves the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide acetic acid solution.[1] Another reported method is the bromination of 2,2-diphenylbutyric acid using a brominating agent like N-bromosuccinimide (NBS) under radical conditions.[1]

Experimental Protocol: Synthesis from 2,2-diphenyl-γ-butyrolactone

This protocol is a representative procedure based on literature descriptions.

Materials:

-

2,2-diphenyl-γ-butyrolactone

-

Hydrogen bromide (HBr) in acetic acid (e.g., 33% w/w)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2-diphenyl-γ-butyrolactone in glacial acetic acid.

-

Slowly add the hydrogen bromide in acetic acid solution to the flask at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with dichloromethane using a separatory funnel.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) can be used to determine the purity of the compound.[4]

Theoretical Framework and Biological Relevance

While specific theoretical studies and biological assays for this compound are not extensively reported in publicly available literature, its structural motifs provide a basis for postulating its potential roles and mechanisms of action.

Role as a Precursor for GABA Analogs

The most significant area of interest for this molecule is its utility as a synthetic intermediate for GABA analogs.[3] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[5] The development of GABA analogs that can cross the blood-brain barrier and modulate GABAergic activity is a key strategy in neuropharmacology.[5][6]

The 4-bromobutyric acid moiety of the molecule can be readily converted to an amino group, yielding a GABA-like structure. The diphenyl groups at the 2-position would confer significant steric bulk and lipophilicity, potentially influencing receptor binding affinity and pharmacokinetic properties of the resulting analog.

Below is a conceptual diagram illustrating the potential role of this compound as a precursor in a drug development workflow targeting the GABAergic system.

Potential Interaction with GABA Receptors

GABA exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[7] Analogs derived from this compound could potentially interact with these receptors as agonists, antagonists, or allosteric modulators. The diphenyl groups would likely play a crucial role in determining the selectivity and nature of this interaction. For instance, the bulky diphenyl moiety could favor binding to specific subtypes of GABA receptors or influence the kinetics of receptor activation or inhibition.

The following diagram illustrates a simplified representation of GABAergic signaling, which would be the target for analogs derived from this compound.

Structure-Activity Relationship (SAR) Considerations

While SAR studies for this compound itself are not available, general principles can be inferred.[1]

-

The Butyric Acid Chain: The length and flexibility of the four-carbon chain are crucial for positioning the functional groups for receptor interaction.

-

The Diphenyl Moiety: This bulky, lipophilic group significantly influences the overall shape and physicochemical properties of the molecule, which are critical for receptor binding and pharmacokinetics.

-

The Bromo-substituent: The bromine atom at the 4-position is a reactive handle for further chemical modifications, such as amination to introduce the GABA-like amino group.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. While direct biological studies on this compound are scarce, its structural relationship to GABA and its utility as a precursor for GABA analogs provide a strong rationale for its continued investigation. This technical guide has summarized the available physicochemical data, provided a representative synthetic protocol, and outlined a theoretical framework for its biological relevance. Further computational and experimental studies are warranted to fully elucidate the pharmacological potential of derivatives of this compound.

References

- 1. This compound|CAS 37742-98-6 [benchchem.com]

- 2. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bromination with N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for selective bromination of organic compounds. It serves as a safer and more manageable alternative to liquid bromine, offering a source of bromine radicals for substitution reactions and an electrophilic bromine source for addition reactions. These application notes provide an overview of the primary uses of NBS in organic synthesis and detailed protocols for its common applications.

Introduction to N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a white to slightly yellow crystalline solid that is soluble in various organic solvents like acetone, THF, DMF, and acetonitrile, but has poor solubility in hexane and carbon tetrachloride.[1][2] Its ease of handling compared to elemental bromine makes it a preferred reagent in many synthetic laboratories.[1][2] NBS is primarily used for:

-

Allylic and Benzylic Bromination: Substitution of a hydrogen atom at a position adjacent to a double bond or an aromatic ring.[3][4][5] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism.[1][4]

-

α-Bromination of Carbonyl Compounds: Bromination at the carbon atom adjacent to a carbonyl group, which can proceed through either a radical or an acid-catalyzed pathway.[4][6]

-

Bromohydrin Formation: Addition of bromine and a hydroxyl group across a double bond in the presence of water.[4][5]

-

Bromination of Aromatic Compounds: Electrophilic substitution on electron-rich aromatic rings, such as phenols and anilines.[4][7]

The key to the selectivity of NBS in radical reactions is its ability to provide a low, constant concentration of molecular bromine, which minimizes competitive electrophilic addition to double bonds.[3][5][8][9][10]

Reaction Mechanisms and Pathways

Free Radical Bromination (Wohl-Ziegler Reaction)

The allylic and benzylic bromination with NBS follows a radical chain mechanism. The reaction is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][10]

Diagram of the Radical Bromination Mechanism

Caption: Radical chain mechanism for allylic/benzylic bromination with NBS.

α-Bromination of Carbonyls

The α-bromination of carbonyl compounds can be initiated by acid, which catalyzes the formation of an enol intermediate.[11] This enol then acts as a nucleophile, attacking the electrophilic bromine of NBS.[6][11]

Diagram of the Experimental Workflow for NBS Bromination

Caption: General experimental workflow for bromination using NBS.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for various NBS bromination reactions.

Table 1: Allylic and Benzylic Bromination

| Substrate | Solvent | Initiator/Light | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Cyclohexene | CCl₄ | Benzoyl Peroxide | Reflux | 1 | 3-Bromocyclohexene | ~85 | Wohl-Ziegler |

| Toluene | CCl₄ | Benzoyl Peroxide | Reflux | 4 | Benzyl bromide | ~64 | Synthetic proced. |

| 1-Hexene | Cyclohexane | 60W LED lamp | Reflux | 1 | 1-Bromo-2-hexene (56%), 3-Bromo-1-hexene (10%) | N/A | [12] |

| trans-2-Hexene | Cyclohexane | 60W LED lamp | Reflux | 1 | 4-Bromo-2-hexene (50%), 2-Bromo-3-hexene (32%) | N/A | [12] |

Table 2: α-Bromination of Carbonyl Compounds

| Substrate | Solvent | Catalyst/Initiator | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Hexanoyl chloride | CCl₄ | HBr (cat.) | 80 | 2 | 2-Bromohexanoyl chloride | 87 | [4] |

| Acetophenone | CCl₄ | AIBN | Reflux | 4 | α-Bromoacetophenone | High | General proced. |

| Cyclohexanone | CCl₄ | HBr (cat.) | RT | 1 | 2-Bromocyclohexanone | ~75 | General proced. |

Table 3: Bromohydrin Formation from Alkenes

| Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Styrene | 50% aq. DMSO | 0 | 0.5 | 2-Bromo-1-phenylethanol | 70 | [4] |

| Cyclohexene | 50% aq. DMSO | 0 | 0.25 | trans-2-Bromocyclohexanol | 80 | [4] |

Experimental Protocols

Safety Precautions: NBS is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Reactions involving NBS can be exothermic.[7]

Protocol 1: Allylic Bromination of Cyclohexene

This protocol describes the Wohl-Ziegler reaction for the selective bromination of an allylic C-H bond.

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous[4]

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene (1.0 equiv.), NBS (1.0 equiv.), and anhydrous CCl₄.

-

Add a catalytic amount of AIBN or BPO (0.02-0.05 equiv.).

-

Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated using a sunlamp if a radical initiator is not used.[4]

-

Monitor the reaction by TLC or GC. The reaction is typically complete when the denser succinimide precipitates and floats on top of the CCl₄.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 2: α-Bromination of a Ketone (e.g., Acetophenone)

This protocol outlines the acid-catalyzed α-bromination of a carbonyl compound.

Materials:

-

Acetophenone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve acetophenone (1.0 equiv.) in CCl₄ in a round-bottom flask.

-

Add NBS (1.0 equiv.) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature. The reaction can be gently heated if it is slow.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, filter off the succinimide.

-

Wash the organic solution with water, dilute sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude α-bromoacetophenone, which can be purified by recrystallization or chromatography.

Protocol 3: Bromohydrin Formation from an Alkene (e.g., Styrene)

This protocol details the preparation of a bromohydrin from an alkene in an aqueous solvent.

Materials:

-

Styrene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve styrene (1.0 equiv.) in a 1:1 mixture of DMSO and water.

-

Cool the solution to 0 °C in an ice bath.[4]

-

Add NBS (1.0 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[4]

-

Stir the reaction at 0 °C for 30 minutes.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude bromohydrin, which can be purified by column chromatography.

References

- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 2. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]